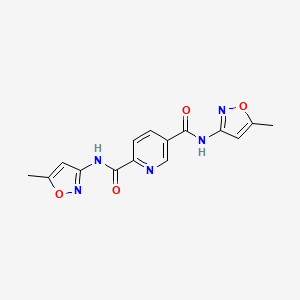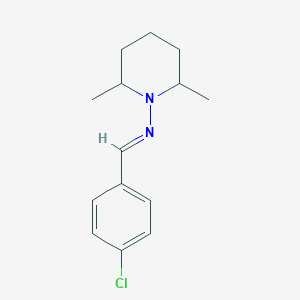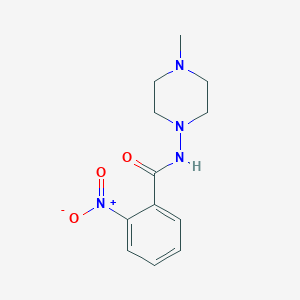
N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide, commonly known as MNI-137, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNI-137 is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and proliferation. The inhibition of this interaction has been shown to induce apoptosis and inhibit tumor growth, making MNI-137 a promising candidate for cancer therapy.
Wirkmechanismus
MNI-137 binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. MNI-137 has also been shown to induce autophagy in cancer cells, leading to their death. The mechanism of action of MNI-137 is highly specific and selective, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MNI-137 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in preclinical studies. MNI-137 has a high level of selectivity, targeting only the MDM2-p53 interaction, and has minimal effects on normal cells. However, further studies are needed to determine the long-term effects of MNI-137 on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
MNI-137 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further research and development. MNI-137 has also shown promising results in preclinical studies, making it a potential candidate for cancer therapy. However, the limitations of MNI-137 include its high cost of synthesis and the need for further studies to determine its long-term effects on the human body.
Zukünftige Richtungen
There are several future directions for the research and development of MNI-137. One potential direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the development of MNI-137 as a combination therapy with chemotherapy and radiotherapy to enhance their efficacy. Further studies are also needed to determine the long-term effects of MNI-137 on the human body and its potential applications in other diseases. Overall, the potential applications of MNI-137 in cancer therapy make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of MNI-137 involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the synthesis of 5-methyl-3-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2,5-pyridinediamine to form the desired product, MNI-137. The synthesis of MNI-137 has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
MNI-137 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MNI-137 has shown promising results in inhibiting tumor growth in various cancer types, including leukemia, lymphoma, and solid tumors. MNI-137 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, making it a potential combination therapy candidate.
Eigenschaften
IUPAC Name |
2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-12(19-23-8)17-14(21)10-3-4-11(16-7-10)15(22)18-13-6-9(2)24-20-13/h3-7H,1-2H3,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOKHVYBZXZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)pyridine-2,5-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)

![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)